![molecular formula C11H16ClN3O2 B12282625 tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate](/img/structure/B12282625.png)
tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of pharmacological activities and are used in various therapeutic applications
Métodos De Preparación
The synthesis of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate typically involves the reaction of 4-chloropyrimidine with tert-butyl N-methylcarbamate. The reaction is carried out under specific conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
tert-Butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methyl-carbamate can be compared with other pyrimidine derivatives, such as:
- tert-Butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
- tert-Butyl (2-chloropyridin-4-yl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
These compounds share similar structural features but may differ in their pharmacological activities and applications.
Propiedades
Fórmula molecular |
C11H16ClN3O2 |
|---|---|
Peso molecular |
257.72 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-chloropyrimidin-2-yl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H16ClN3O2/c1-11(2,3)17-10(16)15(4)7-9-13-6-5-8(12)14-9/h5-6H,7H2,1-4H3 |
Clave InChI |
FWALRVRMTDTCMV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CC1=NC=CC(=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


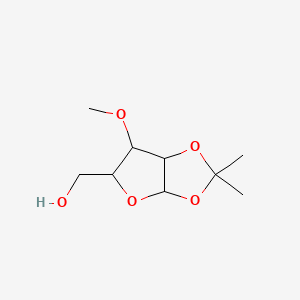

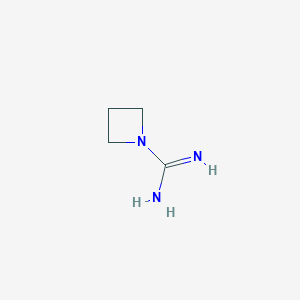

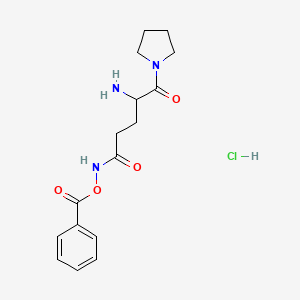
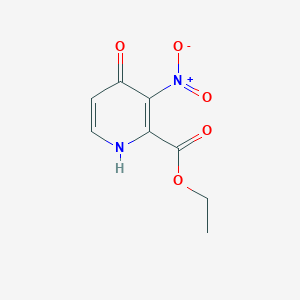
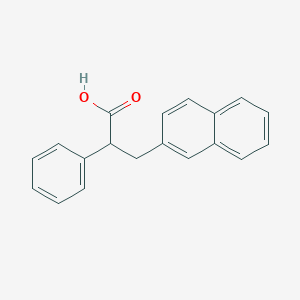
![(1R,1'R)-1,1'-[(S)-[1,1'-Binaphthalene]-2,2'-diyl]bis(2-propen-1-ol)](/img/structure/B12282593.png)
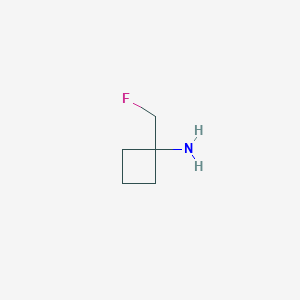
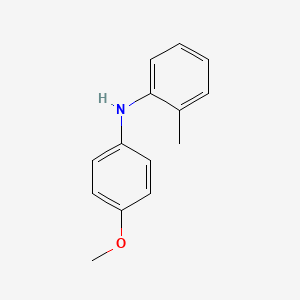



![1-(benzenesulfonyl)-4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12282636.png)
